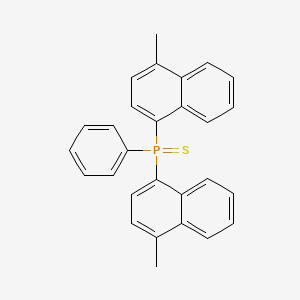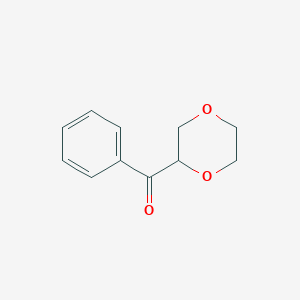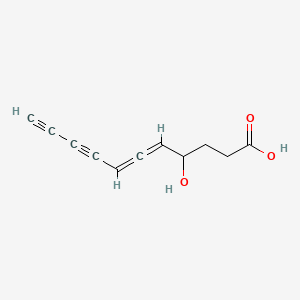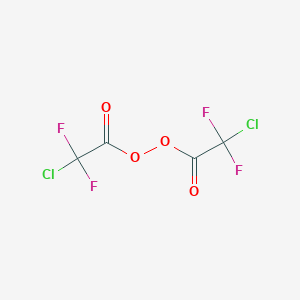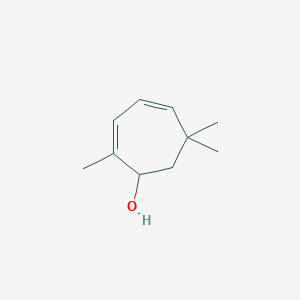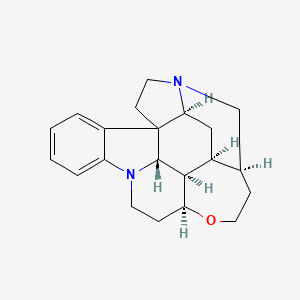![molecular formula C13H25NO3 B14743777 [1-(Dibutylamino)-1-oxopropan-2-yl] acetate CAS No. 6288-19-3](/img/structure/B14743777.png)
[1-(Dibutylamino)-1-oxopropan-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Dibutylamino)-1-oxopropan-2-yl] acetate: is an organic compound with the molecular formula C11H21NO3 It is an ester derivative of 1-(dibutylamino)-1-oxopropan-2-ol and acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dibutylamino)-1-oxopropan-2-yl] acetate typically involves the esterification of 1-(dibutylamino)-1-oxopropan-2-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Dibutylamino)-1-oxopropan-2-yl] acetate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential as a biochemical probe in enzyme-catalyzed reactions.
- Studied for its interactions with biological membranes and proteins.
Medicine:
- Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of [1-(Dibutylamino)-1-oxopropan-2-yl] acetate involves its hydrolysis to release 1-(dibutylamino)-1-oxopropan-2-ol and acetic acid. This hydrolysis can be catalyzed by esterases or acidic conditions. The released 1-(dibutylamino)-1-oxopropan-2-ol can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to biological effects.
Comparison with Similar Compounds
1-(Dimethylamino)-1-oxopropan-2-yl acetate: Similar structure but with dimethylamino group instead of dibutylamino.
1-(Diethylamino)-1-oxopropan-2-yl acetate: Contains a diethylamino group instead of dibutylamino.
1-(Dipropylamino)-1-oxopropan-2-yl acetate: Features a dipropylamino group instead of dibutylamino.
Uniqueness:
- The presence of the dibutylamino group in [1-(Dibutylamino)-1-oxopropan-2-yl] acetate imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
- Compared to its dimethyl, diethyl, and dipropyl analogs, the dibutyl derivative may exhibit different solubility, stability, and biological activity profiles, making it a distinct compound of interest for various applications.
Properties
CAS No. |
6288-19-3 |
|---|---|
Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
[1-(dibutylamino)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C13H25NO3/c1-5-7-9-14(10-8-6-2)13(16)11(3)17-12(4)15/h11H,5-10H2,1-4H3 |
InChI Key |
FCKCOYRIFOWGCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


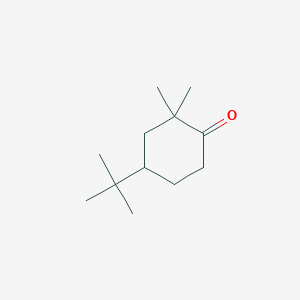
![[Acetyloxy-(6-chloro-1,3-benzodioxol-5-yl)methyl] acetate](/img/structure/B14743703.png)
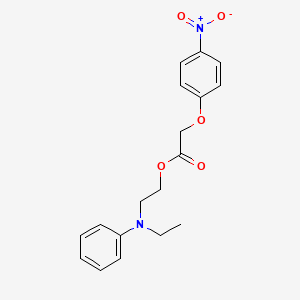
![N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14743714.png)
![Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-](/img/structure/B14743720.png)

![1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B14743725.png)
